molecular formula C₁₄H₁₄D₆N₂O B1154138 N-Desbutyl Bupivacaine-d6

N-Desbutyl Bupivacaine-d6

Cat. No.: B1154138
M. Wt: 238.36
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desbutyl Bupivacaine (CAS 15883-20-2), also known as Desbutylbupivacaine or 2',6'-Pipecoloxylidide, is a major metabolite of the local anesthetic Bupivacaine (CAS 2180-92-9) formed via hepatic dealkylation . Its molecular formula is C₁₄H₂₀N₂O, with a molecular weight of 232.33 g/mol . Key physicochemical properties include:

  • Melting Point: 114–117°C
  • Boiling Point: 392.3°C at 760 mmHg
  • Density: 1.087 g/cm³
  • Refractive Index: 1.567
  • Vapor Pressure: 2.31 × 10⁻⁶ mmHg at 25°C .

Structurally, it lacks the butyl group present in Bupivacaine, resulting in reduced lipophilicity and altered pharmacokinetics. It is a white crystalline powder with a hazard classification H301 (toxic if swallowed) and safety handling codes Xi (irritant) and T (toxic) .

Properties

Molecular Formula

C₁₄H₁₄D₆N₂O

Molecular Weight

238.36

Synonyms

N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide-d6;  2’,6’-Pipecoloxylidide-d6;  2’,6’-Pipecolylxylidine-d6;  Debutylbupivacaine-d6;  Desbutylbupivacaine-d6;  Bupivacaine Imp. B-d6 (EP);  N-Desmethyl Mepivacaine-d6;  USP Bupivacaine Related Compound B-d6

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Pharmacological Comparison

The table below compares N-Desbutyl Bupivacaine with its parent drug, analogs, and structurally similar metabolites:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
N-Desbutyl Bupivacaine 15883-20-2 C₁₄H₂₀N₂O 232.33 Bupivacaine metabolite; reduced lipophilicity; detected in bovine milk
Bupivacaine 2180-92-9 C₁₈H₂₈N₂O 288.43 Parent drug; long-acting local anesthetic; higher cardiotoxicity
Ropivacaine 132112-35-7 C₁₇H₂₆N₂O 274.40 S-enantiomer; less cardiotoxic; metabolized to N-Despropyl Ropivacaine
Mepivacaine 22801-44-1 C₁₅H₂₂N₂O 246.35 Shorter duration; lower lipid solubility; metabolized via hepatic oxidation
Etidocaine 36637-18-0 C₁₇H₂₈N₂O 276.42 Rapid onset; higher lipid solubility; structurally similar but with ethyl group
N-Desbutyl Dronedarone N/A C₂₉H₃₅N₂O₃S 497.67 Metabolite of antiarrhythmic Dronedarone; inhibits thyroid receptors and mitochondrial complexes

Key Differences

  • Metabolic Pathways :

    • N-Desbutyl Bupivacaine is formed via oxidative dealkylation of Bupivacaine, whereas Ropivacaine undergoes depropylation to form N-Despropyl Ropivacaine .
    • N-Desbutyl Dronedarone is metabolized by CYP450 and MAO enzymes, unlike the cytochrome P450-dependent metabolism of Bupivacaine .
  • Pharmacological Activity :

    • Bupivacaine and Etidocaine act as sodium channel blockers, but Etidocaine has a faster onset due to higher lipid solubility .
    • N-Desbutyl Dronedarone exhibits off-target effects on thyroid hormone receptors (IC₅₀ = 59–280 µM) and mitochondrial complexes (IC₅₀ = 1.07–24.54 µM), unlike local anesthetics .
  • Toxicity and Persistence :

    • N-Desbutyl Bupivacaine residues were detected in bovine milk 42 hours post-administration, indicating slower elimination compared to lidocaine metabolites .
    • Ropivacaine and its metabolites are less cardiotoxic than Bupivacaine due to stereoselective action .

Research Findings and Implications

  • Residue Detection : N-Desbutyl Bupivacaine was identified in dairy cows at levels above the limit of quantification (LOQ) in milk samples, highlighting its environmental and food safety relevance .
  • Structural-Activity Relationships: Removal of the butyl group in Bupivacaine reduces its potency as a sodium channel blocker but may introduce novel interactions, as seen in N-Desbutyl Dronedarone’s mitochondrial effects .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes to contextualize clinical relevance .

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